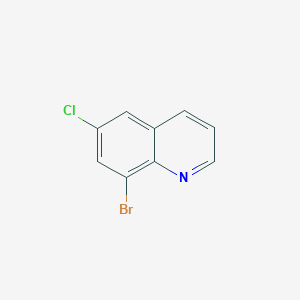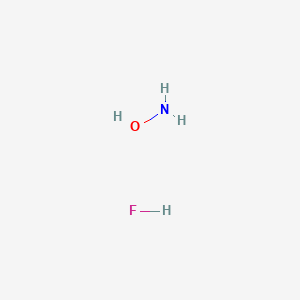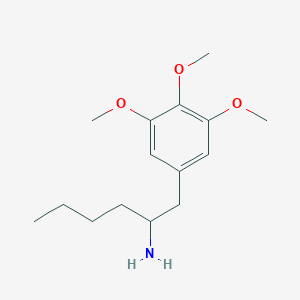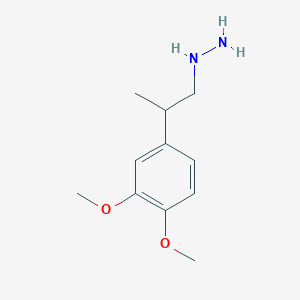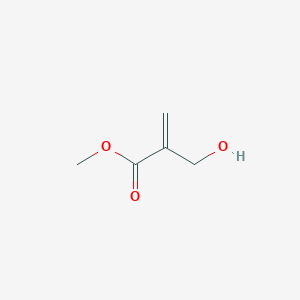
Methyl 2-(hydroxymethyl)acrylate
描述
Methyl 2-(hydroxymethyl)acrylate is a monomer that can be polymerized to form various polymeric structures. It is characterized by the presence of a hydroxymethyl group attached to the acrylate moiety, which allows for further functionalization and crosslinking. This monomer is used in the synthesis of polymeric microspheres, nanocomposites, and in various polymerization reactions to create materials with specific properties .
Synthesis Analysis
The synthesis of methyl 2-(hydroxymethyl)acrylate and its derivatives involves several chemical reactions. For instance, the monomer can be synthesized from methyl 2-(cyclopentene-1-yl)-2-hydroxyacetate by cyclopropanation, followed by oxidation and Wittig olefination . Another approach involves the nucleophilic substitution of methyl 2-(bromomethyl)acrylate with carboxylic acids or alcohols in the presence of triethylamine . These methods provide access to a variety of acrylate monomers with different substituents, which can be used to tailor the properties of the resulting polymers.
Molecular Structure Analysis
The molecular structure of methyl 2-(hydroxymethyl)acrylate is characterized by the acrylate ester functional group and the hydroxymethyl side chain. This structure is amenable to various polymerization techniques and can be modified to produce a wide range of polymeric materials. The presence of the hydroxymethyl group allows for further functionalization, which can be exploited in the design of novel materials .
Chemical Reactions Analysis
Methyl 2-(hydroxymethyl)acrylate undergoes radical polymerization and can participate in copolymerization reactions with other monomers. The reactivity of this monomer in radical copolymerization is higher than that of methyl methacrylate, leading to polymers with different properties . Additionally, it can be used in hydrohydroxyalkylation reactions with diols and α-hydroxycarbonyl compounds to form spiro- and α-methylene-γ-butyrolactones . The versatility in chemical reactions makes it a valuable monomer for creating a variety of functional materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from methyl 2-(hydroxymethyl)acrylate depend on the polymerization process and the nature of the substituents on the acrylate monomer. For example, the radical polymerization of this monomer in water in the presence of surfactants leads to the formation of polymeric microspheres with sizes ranging from approximately 0.4 μm up to approximately 2.7 μm . The thermal stability, glass transition temperature, and molecular weight of the resulting polymers can be characterized by techniques such as differential scanning calorimetry, thermogravimetric analysis, and molecular weight measurements . These properties are crucial for the application of these materials in various fields, including the covalent binding of proteins and purification of proteins by affinity chromatography .
科学研究应用
-
Hydrogel Production
-
Anticorrosion and Flame Retardancy
- Application: The phosphorus-based poly(meth)acrylates, which can be synthesized using this compound, are used for anticorrosion and flame retardancy .
- Results: The resulting polymers have been involved in corrosion protective coatings which require maintenance of adhesion under environmental exposure .
-
Tissue Engineering
-
Dental Applications
-
Synthesis of Stable 5-HMF Derivatives
- Application: This compound is used in the one-pot Wittig synthesis of stable 5-HMF derivatives directly from carbohydrates .
- Method: The synthesis involves refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl(triphenylphosphoranylidene)acetate .
- Results: The resulting 5-HMF derivatives are stable and have good water-solubility, making them highly promising for biological screening .
-
Production of Acrylate Fiber
安全和危害
未来方向
属性
IUPAC Name |
methyl 2-(hydroxymethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h6H,1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUCOAQWQVDBEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473358 | |
| Record name | METHYL 2-(HYDROXYMETHYL)ACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(hydroxymethyl)acrylate | |
CAS RN |
15484-46-5 | |
| Record name | Methyl 2-(hydroxymethyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15484-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | METHYL 2-(HYDROXYMETHYL)ACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

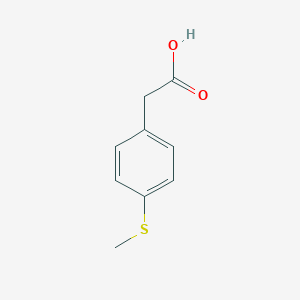
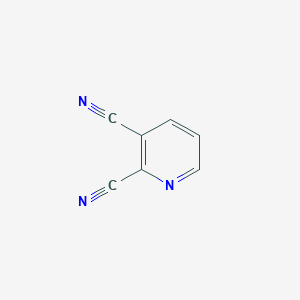
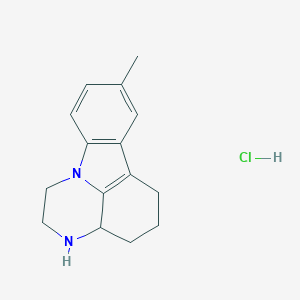
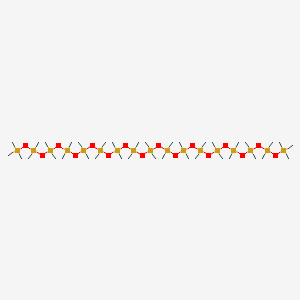
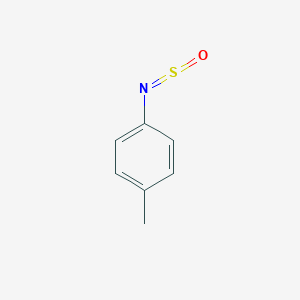
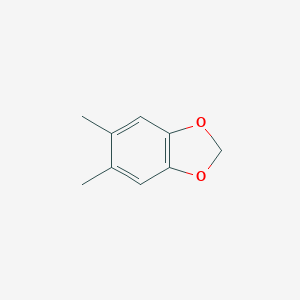
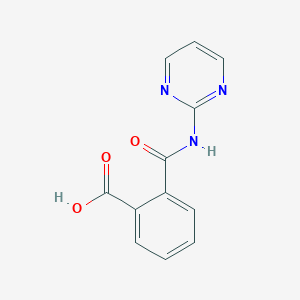
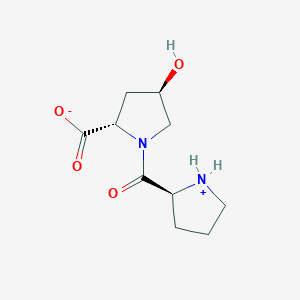
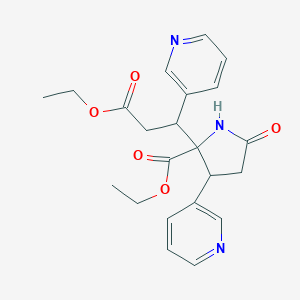
![Ethenyl[tris(prop-2-en-1-yloxy)]silane](/img/structure/B95329.png)
